

In-Depth Technical Guide to Fluorescent Brightener 134

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Compound of Interest

Compound Name: *Fluorescent Brightener 134*

Cat. No.: *B082286*

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For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Properties

Fluorescent Brightener 134 is a stilbene-based optical brightening agent widely utilized for its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, thereby imparting a brighter, whiter appearance to various materials.

CAS Number: 3426-43-5[1][2]

Synonyms: A comprehensive list of synonyms for **Fluorescent Brightener 134** is provided in Table 1. This list is essential for researchers conducting literature and database searches.[3]

Table 1: Synonyms for **Fluorescent Brightener 134**

| Synonym | Reference(s) |
|---|--------------|
| Optical Brightener CF | |
| C.I. Fluorescent Brightener 134 | |
| C.I. Fluorescent Brightener 213 | [4] |
| Belofor KB | [1] |
| Intrawhite CF | [1] |
| Leucophor PC | [1] |
| Heliofor CSP | [5] |
| Heliofor RCP | [5] |
| Kayaphor AS | |
| Uvitex CF | |
| 44BIS2ANILINO4METHOXY135TRIAZIN6YLA MINO22 | |

Chemical and Physical Properties: A summary of the key chemical and physical properties of **Fluorescent Brightener 134** is presented in Table 2.

Table 2: Chemical and Physical Properties of **Fluorescent Brightener 134**

| Property | Value | Reference(s) |
|--|---|--------------|
| Molecular Formula | C ₃₄ H ₂₈ N ₁₀ Na ₂ O ₈ S ₂ | [4][6] |
| Molecular Weight | 814.76 g/mol | [4][6] |
| Appearance | Slight yellowish to off-white powder | |
| Melting Point | >360°C | [5] |
| Maximum Absorption (λ _{max}) | 348-350 nm | |
| Emission Wavelength (λ _{em}) | Approximately 430 nm (based on typical detection parameters for this class of compounds) | [7] |
| Solubility | A formulation for in vivo studies involves dissolving in a mixture of DMSO, PEG300, Tween 80, and saline. General solubility in common lab solvents is not widely reported. | |
| Stability | Stable under recommended storage temperatures and pressures.[5] | |

Experimental Applications and Protocols

While traditionally used in the textile and paper industries, the fluorescent properties of stilbene-based compounds like **Fluorescent Brightener 134** lend themselves to applications in life sciences research, particularly for the staining of microorganisms.

Staining of Microorganisms for Flow Cytometry and Microscopy

Fluorescent brighteners, as a class, are effective for staining microbial cells, including bacteria and fungi, for analysis by flow cytometry and fluorescence microscopy. They are known to bind

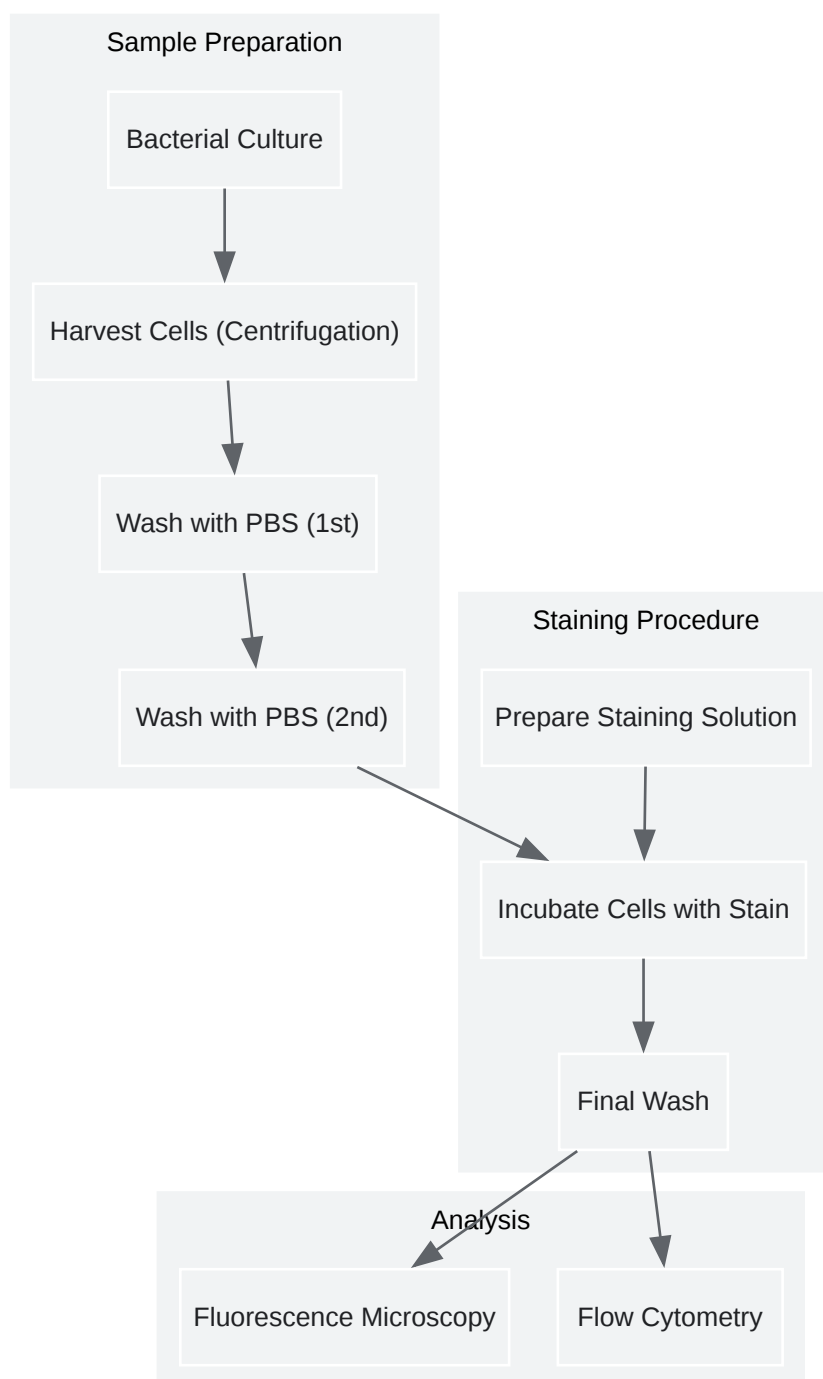
to components of the cell wall.

Experimental Protocol: General Staining of Bacteria

This protocol is a generalized procedure based on the use of fluorescent brighteners for bacterial staining. Optimization for specific bacterial strains and instrumentation is recommended.

- **Bacterial Culture:** Grow bacteria to the desired phase (e.g., mid-logarithmic phase) in an appropriate liquid culture medium.
- **Cell Harvesting:** Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
- **Washing:** Resuspend the cell pellet in a suitable buffer (e.g., Phosphate Buffered Saline - PBS) and centrifuge again. Repeat this washing step twice to remove any residual medium.
- **Staining Solution Preparation:** Prepare a stock solution of **Fluorescent Brightener 134** in an appropriate solvent. Based on available data, a starting point could be a stock solution in a small amount of DMSO, which can then be diluted in PBS to the final working concentration.
- **Staining:** Resuspend the washed bacterial pellet in the **Fluorescent Brightener 134** staining solution. The optimal concentration and incubation time will need to be determined empirically but a starting point could be in the low micromolar range for 15-30 minutes at room temperature in the dark.
- **Final Wash:** Centrifuge the stained cells to pellet them and remove the staining solution. Resuspend the pellet in PBS.
- **Analysis:** The stained cells can now be analyzed by fluorescence microscopy (using a DAPI or similar filter set) or by flow cytometry (with UV or violet laser excitation and a blue emission filter).

Logical Workflow for Bacterial Staining



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Caption: Workflow for staining bacterial cells with **Fluorescent Brightener 134**.

Safety, Handling, and Storage

A thorough understanding of the safety and handling procedures is crucial when working with **Fluorescent Brightener 134** in a laboratory setting.

Hazard Identification:

- Causes skin irritation (H315).[\[5\]](#)
- Causes serious eye irritation (H319).[\[5\]](#)
- May cause respiratory irritation (H335).[\[5\]](#)

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area.
- Avoid breathing dust.
- Wear protective gloves, clothing, and eye/face protection.[\[5\]](#)
- Wash hands thoroughly after handling.[\[5\]](#)

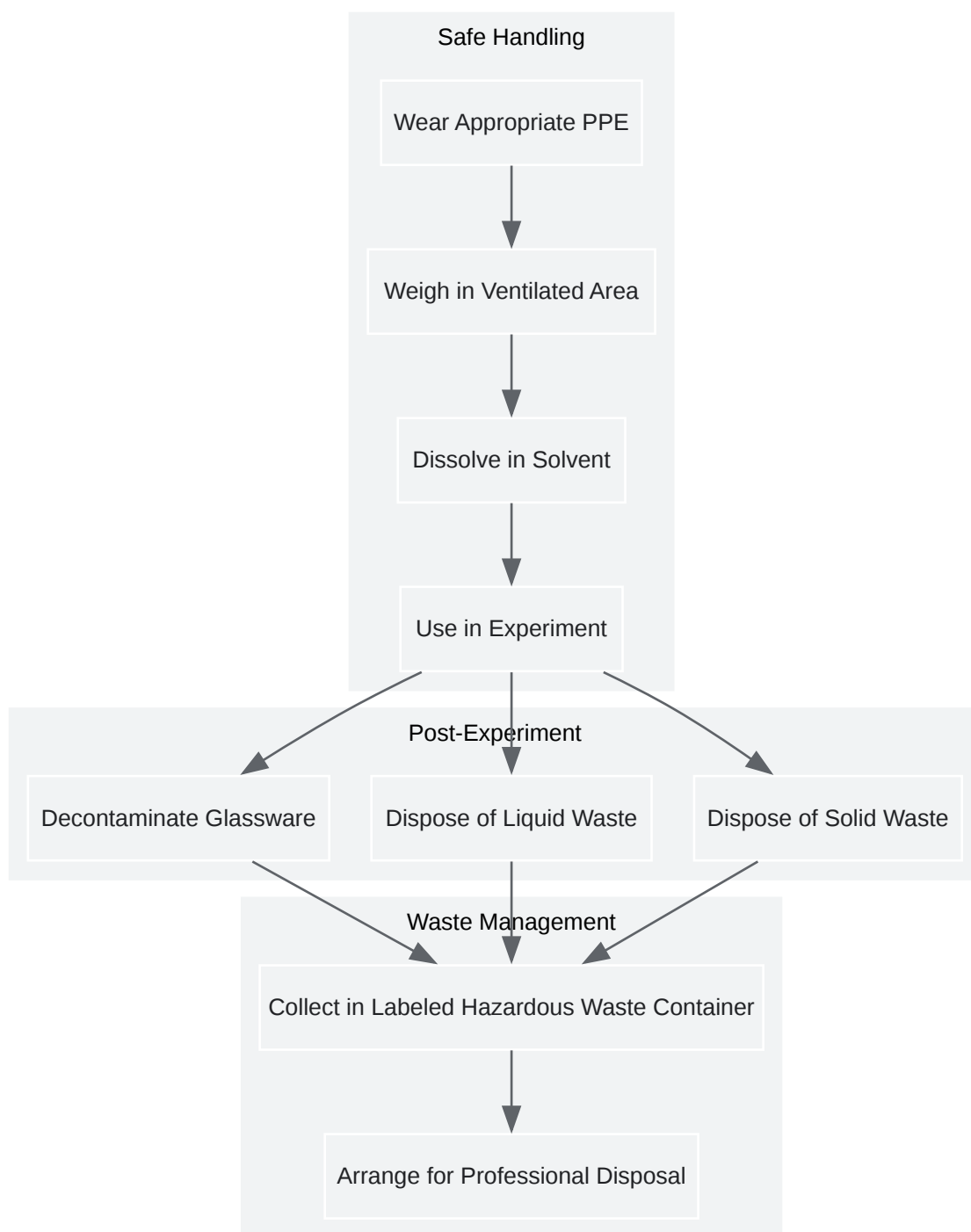
Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[5\]](#)
- Keep away from strong oxidizing agents.[\[5\]](#)

Disposal:

- Dispose of waste in accordance with local, state, and federal regulations. This compound may be classified as hazardous waste.[\[5\]](#)

Experimental Workflow for Safe Handling and Disposal



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Caption: Workflow for the safe handling and disposal of **Fluorescent Brightener 134**.

Toxicological Information and Relevance to Drug Development

Currently, there is limited publicly available data on the specific interactions of **Fluorescent Brightener 134** with cellular signaling pathways or its direct application in drug development assays. Its primary relevance to this field may lie in its use as a fluorescent tool for microbiological studies, such as in the development of antimicrobial agents where visualizing bacterial populations is necessary.

Toxicological Summary:

- **Acute Effects:** Causes irritation to the skin, eyes, and respiratory system upon contact or inhalation.[\[5\]](#)
- **Carcinogenicity:** Not classified as a carcinogen by IARC, NTP, or OSHA.[\[5\]](#)
- **Other Data:** The health risks have not been fully determined.[\[5\]](#) One source suggests potential interactions with diethanolamine to form nitrosamines, which can be carcinogenic, though this is in the context of its use as a whitening additive and may not be relevant to controlled laboratory use.[\[6\]](#)

Given the data gaps in its biological activity and toxicology, any application in a drug development context, even as a research tool, should be preceded by a thorough risk assessment.

Conclusion

Fluorescent Brightener 134 is a well-characterized fluorescent compound with established physical and chemical properties. While its primary industrial applications are well-documented, its utility as a fluorescent stain for microorganisms presents opportunities for its use in a research setting. For professionals in drug development, its most immediate application would be in microbiological assays. Further research is needed to explore any potential interactions with mammalian cells or its utility in other in vitro assay systems. As with any chemical, adherence to strict safety and handling protocols is paramount.

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